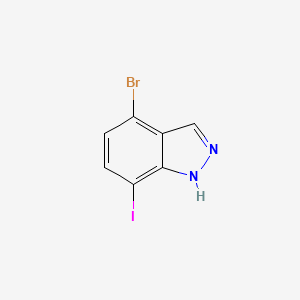

4-Bromo-7-iodo-1H-indazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-7-iodo-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrIN2/c8-5-1-2-6(9)7-4(5)3-10-11-7/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRIPZGWTZPVRFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1Br)C=NN2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501311334 | |

| Record name | 4-Bromo-7-iodo-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501311334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1449008-23-4 | |

| Record name | 4-Bromo-7-iodo-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1449008-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-7-iodo-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501311334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-7-iodo-1H-indazole: Synthesis, Reactivity, and Applications for the Research Scientist

Introduction: The Strategic Value of Dihalogenated Indazoles in Modern Chemistry

Nitrogen-containing heterocycles are foundational scaffolds in medicinal chemistry, with approximately 60% of all unique small-molecule drugs approved by the U.S. Food and Drug Administration (FDA) containing such a motif.[1] Among these, the 1H-indazole core is a "privileged pharmacophore," a framework capable of interacting with a wide array of biological targets. This versatility has led to the development of several FDA-approved drugs containing the indazole moiety, such as Axitinib and Pazopanib for cancer therapy.[1]

The strategic introduction of multiple, distinct halogen atoms onto the indazole scaffold, such as in 4-Bromo-7-iodo-1H-indazole , provides a powerful tool for synthetic and medicinal chemists. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in transition metal-catalyzed cross-coupling reactions allows for regioselective, sequential functionalization. This enables the construction of complex molecular architectures and the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. This guide provides a comprehensive overview of the physicochemical properties, a proposed synthetic route, key reactivity patterns, and the potential applications of this compound as a versatile building block for research and development.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below. It is important to note that while basic molecular information is readily available, specific experimental data such as melting point, boiling point, and solubility are not widely reported in the current literature. The data for the related compound, 4-bromo-1H-indazole, is provided for reference.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 1449008-23-4 | [2] |

| Molecular Formula | C₇H₄BrIN₂ | [2] |

| Molecular Weight | 322.93 g/mol | N/A |

| Appearance | Not available (Predicted: Solid) | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Not available | N/A |

| pKa | Not available | N/A |

| ¹H NMR Data | Not available | N/A |

| ¹³C NMR Data | Not available | N/A |

| Reference Compound Data | 4-Bromo-1H-indazole | |

| Melting Point | 165-167 °C |

Synthesis of this compound

While a specific, published synthesis for this compound is not readily found, a highly plausible route involves the direct iodination of commercially available 4-bromo-1H-indazole. This strategy is analogous to the reported synthesis of other halo-indazoles, such as the iodination of 6-bromo-1H-indazole. The reaction proceeds via electrophilic substitution, with the C7 position being a likely site for iodination.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Proposed Synthesis

Objective: To synthesize this compound via iodination of 4-bromo-1H-indazole.

Materials:

-

4-Bromo-1H-indazole

-

Iodine (I₂)

-

Potassium hydroxide (KOH)

-

N,N-Dimethylformamide (DMF)

-

Saturated aqueous sodium bisulfite (NaHSO₃) solution

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Brine

Procedure:

-

To a solution of 4-bromo-1H-indazole (1.0 eq.) in DMF, add powdered potassium hydroxide (2.0-3.0 eq.) portion-wise at room temperature.

-

Stir the resulting mixture for 30 minutes.

-

Add iodine (1.5-2.0 eq.) in several portions.

-

Stir the reaction mixture at room temperature for 3-5 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a saturated aqueous solution of sodium bisulfite to quench any unreacted iodine.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford the desired this compound.

Chemical Reactivity and Synthetic Utility

The presence of two different halogen atoms with distinct reactivities makes this compound a highly valuable intermediate for the regioselective synthesis of more complex molecules. The carbon-iodine bond is significantly more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the C7 position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds. In the case of this compound, this reaction is expected to proceed selectively at the C7 position, leaving the C4-bromo substituent intact for subsequent transformations.

Caption: Regioselective Suzuki-Miyaura coupling at the C7 position.

Experimental Protocol: Generalized Suzuki-Miyaura Coupling

Objective: To achieve selective C-C bond formation at the C7 position of this compound.

Materials:

-

This compound

-

Aryl- or heteroarylboronic acid (1.2-1.5 eq.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.)

-

Solvent system (e.g., 1,4-dioxane/water, 4:1)

Procedure:

-

In a reaction vessel, combine this compound (1.0 eq.), the boronic acid, and the base.

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

-

Add the degassed solvent system via syringe.

-

Add the palladium catalyst under a positive flow of the inert gas.

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds.[3] Similar to the Suzuki coupling, this reaction is expected to occur selectively at the more reactive C7-iodo position of this compound, allowing for the introduction of a wide range of primary and secondary amines.

Caption: Regioselective Buchwald-Hartwig amination at the C7 position.

Experimental Protocol: Generalized Buchwald-Hartwig Amination

Objective: To achieve selective C-N bond formation at the C7 position of this compound.

Materials:

-

This compound

-

Primary or secondary amine (1.1-1.5 eq.)

-

Palladium pre-catalyst or a combination of a palladium source (e.g., Pd₂(dba)₃) and a ligand (e.g., Xantphos, BINAP) (1-5 mol%)

-

Base (e.g., Cs₂CO₃, K₃PO₄, or NaOtBu, 1.5-2.0 eq.)

-

Anhydrous, aprotic solvent (e.g., toluene or 1,4-dioxane)

Procedure:

-

To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 eq.), the palladium catalyst/ligand, and the base.

-

Add the anhydrous solvent, followed by the amine.

-

Seal the tube and heat the reaction mixture with stirring at 80-110 °C for 4-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Applications in Drug Discovery

The 1H-indazole scaffold is a key component in a multitude of biologically active molecules. The ability to introduce diverse substituents at specific positions is crucial for optimizing the pharmacological properties of a lead compound. This compound is an ideal starting point for the creation of compound libraries for high-throughput screening.

The differential reactivity of the two halogen atoms allows for a divergent synthetic approach. For instance, a library of compounds can be generated by first performing a Suzuki-Miyaura coupling at the C7 position with a variety of boronic acids, followed by a second coupling reaction (e.g., another Suzuki, Buchwald-Hartwig, or Sonogashira reaction) at the C4 position. This stepwise functionalization enables the rapid generation of a wide range of structurally diverse molecules from a single, versatile starting material.

While no specific drugs have been identified as being directly derived from this compound in the reviewed literature, its potential as a key intermediate in the synthesis of novel kinase inhibitors, anti-inflammatory agents, and other therapeutics is significant.

Safety and Handling

No specific safety data for this compound is readily available. However, based on the data for the closely related 4-bromo-1H-indazole, it should be handled with care. The GHS classification for 4-bromo-1H-indazole includes warnings for being toxic if swallowed, causing skin irritation, and causing serious eye irritation.[3]

General Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, flush the affected area with copious amounts of water and seek medical attention.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials.

References

- Benchchem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole.

- Benchchem. (2025). This compound | 1449008-23-4.

- AOBChem. (n.d.). This compound.

Sources

A Technical Guide to 4-Bromo-7-iodo-1H-indazole (CAS 1449008-23-4): A Strategic Building Block for Modern Drug Discovery

This guide provides an in-depth technical overview of 4-Bromo-7-iodo-1H-indazole, a key heterocyclic intermediate for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical identity, sourcing, strategic synthetic utility, and its role as a privileged scaffold in the creation of novel therapeutic agents.

Introduction: The Significance of the Indazole Scaffold

Nitrogen-containing heterocycles are foundational structures in medicinal chemistry, with approximately 60% of all unique small-molecule drugs approved by the U.S. FDA containing such a scaffold.[1] Among these, the indazole nucleus is of paramount importance.[2] As a bioisostere for the native indole moiety, the indazole core offers unique hydrogen bonding capabilities and metabolic properties that make it a "privileged scaffold" in drug design. Its derivatives have demonstrated a vast range of pharmacological activities, leading to the development of successful drugs like the anti-cancer agents Axitinib and Pazopanib.[1][2]

The strategic introduction of multiple, distinct halogen atoms onto this scaffold, as seen in this compound, creates a highly versatile building block. The differential reactivity of the carbon-iodine and carbon-bromine bonds allows for regioselective, sequential functionalization, a crucial advantage for building molecular complexity and generating diverse compound libraries for drug discovery programs.[1]

PART 1: Core Compound Identification and Sourcing

Accurate identification and reliable sourcing are the first critical steps in any research endeavor.

Chemical Identity

Physicochemical Properties

| Property | Value | Source |

| Appearance | N/A (Typically a solid) | [4] |

| Purity | ≥97% (Typical) | [4] |

| Storage Temperature | 2-8°C | [4] |

| Shipping Temperature | Room Temperature | [4] |

Commercial Suppliers

Sourcing high-quality starting materials is essential for reproducible results. The following suppliers have been identified for this compound.

| Supplier | CAS Number | Notes |

| Sigma-Aldrich (Merck) | 1449008-23-4 | A well-established global supplier of research chemicals.[5] |

| AOBChem | 1449008-23-4 | Offers various pack sizes with stock in the USA and China.[4] |

| Reagentia | 1449008-23-4 | European-based supplier.[3] |

| CheMondis | N/A | A marketplace to connect with various suppliers.[6] |

| BenchChem | 1449008-23-4 | Supplier of advanced chemical building blocks.[1] |

PART 2: The Chemistry of a Di-halogenated Indazole: Synthesis and Reactivity

The true value of this compound lies in its chemical reactivity, which is governed by the two different halogen substituents.

Plausible Synthetic Workflow

Caption: Plausible synthetic route for this compound.

The Principle of Regioselective Functionalization

The key to this molecule's utility is the differential reactivity of the C-I and C-Br bonds in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more reactive and will undergo oxidative addition to a Palladium(0) catalyst under milder conditions than the carbon-bromine bond.[1] This allows for a stepwise approach to building molecular complexity.

-

Step 1: C7-Position Functionalization (Suzuki Coupling): The more reactive C-I bond at the 7-position can be selectively coupled with a boronic acid or ester.

-

Step 2: C4-Position Functionalization (Buchwald-Hartwig Amination): The remaining C-Br bond at the 4-position can then be functionalized in a subsequent reaction, such as an amination, under slightly more forcing conditions.

Caption: Regioselective cross-coupling strategy.

Exemplar Protocol: Selective Suzuki-Miyaura Coupling at the C7-Position

This protocol is adapted from general procedures for Suzuki coupling on halogenated indazoles and serves as a validated starting point.[7]

-

Reaction Setup: To a flame-dried Schlenk flask under an inert nitrogen atmosphere, add this compound (1.0 equiv.), the desired arylboronic acid pinacol ester (1.2 equiv.), and cesium carbonate (1.5 equiv.).[7]

-

Solvent Addition: Add a degassed 4:1 mixture of dioxane and water.[7]

-

Catalyst Addition: Add the palladium catalyst, such as Pd(dppf)Cl₂ (5 mol%).[7]

-

Reaction Execution: Heat the reaction mixture to 100°C and stir for 8-12 hours, monitoring progress by TLC or LC-MS.[7]

-

Workup: Upon completion, cool the reaction to room temperature and evaporate the solvent under reduced pressure.

-

Purification: Partition the residue between ethyl acetate and water. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography on silica gel to yield the 4-bromo-7-aryl-1H-indazole intermediate.

Causality: The choice of a catalyst like Pd(dppf)Cl₂ and a base like cesium carbonate provides robust conditions for the Suzuki coupling. The higher reactivity of the C-I bond ensures that the reaction proceeds selectively at the 7-position, leaving the 4-bromo position intact for subsequent transformations.

PART 3: Applications in Drug Discovery

The indazole scaffold is a cornerstone of modern medicinal chemistry, and multi-halogenated derivatives like this compound are enabling tools for innovation.

-

Scaffold Hopping and Bioisosterism: Indazole is an effective bioisostere for phenol and indole. It mimics the hydrogen bond donating ability of these groups while offering an additional hydrogen bond acceptor (the N2 nitrogen) and altering physicochemical properties like lipophilicity and metabolic stability. This makes it a valuable motif for "scaffold hopping" exercises to discover new intellectual property and improve drug-like properties.

-

Kinase Inhibitor Development: The indazole ring is a privileged structure for kinase inhibitors, as it can form key hydrogen bond interactions with the hinge region of the ATP-binding pocket. The ability to selectively functionalize the 4 and 7 positions of the ring allows for the precise placement of substituents to optimize potency and selectivity against specific kinase targets.

-

Fragment-Based Drug Discovery (FBDD): The indazole core is a popular fragment in FBDD campaigns. Using this compound allows chemists to start with a core fragment and rapidly "grow" it in two different vectors, efficiently exploring the chemical space around a target protein's binding site. For instance, 7-bromo-4-chloro-1H-indazol-3-amine is a critical intermediate in the synthesis of Lenacapavir, a potent HIV-1 capsid inhibitor, demonstrating the real-world application of such fragments.[8]

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for synthetic and medicinal chemists. Its defining feature—the differential reactivity of its two halogen atoms—provides a pre-programmed roadmap for regioselective functionalization. This enables the efficient and controlled synthesis of complex, multi-substituted indazole derivatives, fueling the discovery of next-generation therapeutics. Its availability from multiple commercial suppliers makes it an accessible and indispensable building block for any research program targeting the rich pharmacological potential of the indazole scaffold.

References

- Reagentia. This compound (1 x 10 g).

- AOBChem. This compound.

- Sigma-Aldrich. This compound | 1449008-23-4.

- Merck. This compound.

- CheMondis. Top this compound Suppliers.

- BenchChem. Comparing reactivity of 4-Iodo-3-methyl-1H-indazole with other iodoindazoles.

- BenchChem. This compound | 1449008-23-4.

- RSC Publishing.

- ChemRxiv | Cambridge Open Engage.

- PubMed Central (PMC). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.

- PharmaBlock. Indazoles in Drug Discovery.

Sources

- 1. This compound | 1449008-23-4 | Benchchem [benchchem.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound (1 x 10 g) | Reagentia [reagentia.eu]

- 4. aobchem.com [aobchem.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. CheMondis Marketplace [chemondis.com]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. chemrxiv.org [chemrxiv.org]

A Technical Guide to the Spectral Analysis of 4-Bromo-7-iodo-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the anticipated spectral characteristics of 4-Bromo-7-iodo-1H-indazole. As a novel halogenated indazole derivative, understanding its structural features through spectroscopic techniques is paramount for its application in medicinal chemistry and materials science. This document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Furthermore, it offers field-proven, step-by-step protocols for the acquisition of high-quality spectral data, ensuring experimental reproducibility and integrity. The causality behind experimental choices is explained, providing a self-validating framework for researchers. This guide is intended to serve as an essential resource for scientists engaged in the synthesis, characterization, and application of substituted indazoles.

Introduction: The Significance of this compound

The indazole nucleus is a "privileged pharmacophore" in drug discovery, forming the core structure of numerous compounds with a wide range of biological activities, including anti-tumor and anti-inflammatory properties.[1] The strategic placement of halogen atoms on the indazole scaffold can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for drug development.[2] this compound, with its distinct substitution pattern, presents a unique opportunity for the development of novel therapeutic agents and functional materials. Accurate spectral characterization is the cornerstone of its scientific exploration.

Molecular Structure:

References

An In-depth Technical Guide to the Crystal Structure of 4-Bromo-7-iodo-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, crystallization, and structural analysis of 4-Bromo-7-iodo-1H-indazole, a halogenated heterocyclic compound of interest in medicinal chemistry and materials science. Although a definitive crystal structure is not publicly available, this document outlines a robust, scientifically-grounded pathway to obtaining and characterizing this molecule. We delve into the strategic considerations for its synthesis, leveraging established methodologies for halogenated indazoles. Furthermore, a detailed exposition on the principles and practices of small molecule crystallization is presented, tailored to a molecule of this nature. The guide culminates in a thorough discussion of the X-ray crystallographic workflow, from data acquisition to structure elucidation and refinement, and an expert analysis of the anticipated intermolecular interactions that would govern its solid-state architecture. This document is intended to serve as a practical and intellectual roadmap for researchers engaged in the study of halogenated indazoles and their applications in drug discovery and crystal engineering.

Introduction: The Significance of Halogenated Indazoles

Indazole derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the scaffold of numerous pharmacologically active agents.[1] Their structural versatility and ability to engage in various intermolecular interactions make them privileged structures in drug design. The introduction of halogen atoms, particularly bromine and iodine, onto the indazole core can profoundly influence a molecule's physicochemical and biological properties. This includes modulating lipophilicity, metabolic stability, and, crucially, its binding affinity to biological targets through the formation of halogen bonds.[2]

This compound (C₇H₄BrIN₂) presents a particularly interesting case for structural investigation.[3] The presence of two different halogen atoms at distinct positions on the bicyclic ring system suggests the potential for complex and highly directional intermolecular interactions, including hydrogen bonding (N-H---N), halogen bonding (N---I, N---Br, Br---I), and π-stacking. Understanding the interplay of these forces in the solid state is paramount for rational drug design and the development of novel crystalline materials with tailored properties.

This guide will provide a comprehensive, albeit prospective, analysis of the crystal structure of this compound. We will begin by proposing a viable synthetic route, followed by a detailed discussion of crystallization strategies and the definitive process of X-ray crystal structure determination.

Synthesis of this compound: A Strategic Approach

A plausible and efficient synthesis of this compound can be envisioned starting from the commercially available 4-bromo-1H-indazole. The strategy involves the regioselective iodination of the 4-bromo-1H-indazole core.

Proposed Synthetic Pathway

The proposed synthesis is a two-step process starting from a suitable aniline precursor, leading to the formation of 4-bromo-1H-indazole, which is then subjected to iodination.

Caption: Proposed synthetic route for this compound.

Experimental Protocol: Synthesis of 4-Bromo-1H-indazole

A common method for the synthesis of indazoles from anilines is the diazotization followed by ring closure.

Materials:

-

2-Bromo-5-methylaniline

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Acetic acid

-

Suitable solvent (e.g., ethanol)

Procedure:

-

Dissolve 2-bromo-5-methylaniline in a mixture of acetic acid and hydrochloric acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add an aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0-5 °C for 1 hour to ensure complete diazotization.

-

Allow the reaction to warm to room temperature and stir for several hours, or until the reaction is complete as monitored by TLC.

-

Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-bromo-1H-indazole.

Experimental Protocol: Iodination of 4-Bromo-1H-indazole

The iodination of the indazole ring can be achieved using an electrophilic iodinating agent such as N-iodosuccinimide (NIS).[4] The regioselectivity of the iodination will be directed by the existing substituents.

Materials:

-

4-Bromo-1H-indazole

-

N-Iodosuccinimide (NIS)

-

Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

Dissolve 4-bromo-1H-indazole in the anhydrous solvent under an inert atmosphere.

-

Add N-iodosuccinimide portion-wise to the solution at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

Extract the product with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

Crystallization: The Gateway to Structural Elucidation

Obtaining high-quality single crystals is the most critical and often the most challenging step in determining a crystal structure.[5] For a small organic molecule like this compound, several crystallization techniques can be employed.

Principles of Crystallization

Crystallization is a process of solid formation where atoms or molecules are highly organized into a structure known as a crystal. The process is driven by achieving a supersaturated solution, from which the solute can precipitate in an ordered fashion.

Common Crystallization Techniques

| Technique | Description | Advantages | Considerations |

| Slow Evaporation | The solute is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly, increasing the concentration of the solute until it crystallizes.[5] | Simple setup, effective for many compounds. | Rate of evaporation needs to be controlled. |

| Vapor Diffusion | A solution of the compound is placed in a sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor diffuses into the solution, reducing the solubility of the compound and inducing crystallization. | Good control over the rate of crystallization. | Requires a suitable solvent/anti-solvent pair. |

| Liquid-Liquid Diffusion | A solution of the compound is carefully layered with a miscible solvent in which it is less soluble. Crystals form at the interface of the two solvents. | Can produce high-quality crystals. | Requires careful layering to avoid mixing. |

| Cooling | A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form. | Effective for compounds with a steep solubility curve. | The cooling rate must be slow and controlled. |

Recommended Protocol for this compound

A combination of slow evaporation and vapor diffusion would be a prudent starting point.

Solvent Screening:

-

A range of solvents with varying polarities should be screened for their ability to dissolve the compound at room temperature and upon heating. Good candidates are solvents in which the compound has moderate solubility.

Procedure (Vapor Diffusion):

-

Prepare a concentrated solution of this compound in a good solvent (e.g., acetone, ethyl acetate).

-

Place a small vial containing this solution inside a larger, sealed jar.

-

Add a more volatile anti-solvent (e.g., hexane, diethyl ether) to the larger jar, ensuring the liquid levels are below the top of the inner vial.

-

Seal the jar and leave it undisturbed in a vibration-free environment.

-

Monitor for crystal growth over several days to weeks.

X-ray Crystal Structure Determination: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[6]

The Workflow of X-ray Crystallography

Caption: The workflow for single-crystal X-ray structure determination.

Step-by-Step Methodology

-

Crystal Selection and Mounting: A suitable single crystal, free of defects, is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a series of diffraction patterns at different orientations.[3]

-

Data Processing: The raw diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the individual reflections.[7]

-

Structure Solution: The "phase problem" is the central challenge in crystallography. Since only the intensities (related to the square of the structure factor amplitudes) are measured, the phase information is lost. Methods like direct methods or Patterson methods are used to generate an initial model of the electron density.[8]

-

Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods. This iterative process adjusts atomic positions, thermal parameters, and occupancies to improve the agreement between the calculated and observed diffraction data.[9]

-

Structure Validation and Analysis: The final refined structure is validated for its chemical and crystallographic reasonability. Bond lengths, bond angles, and intermolecular interactions are then analyzed.

-

Deposition: The final crystallographic data is typically deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC) to make it accessible to the scientific community.[10][11]

Predicted Crystal Structure and Intermolecular Interactions

In the absence of experimental data, we can predict the key structural features of this compound based on the known principles of crystal engineering and the behavior of similar halogenated heterocycles.[12]

Dominant Intermolecular Interactions

The crystal packing of this compound is expected to be dominated by a network of hydrogen bonds and halogen bonds.

-

N-H---N Hydrogen Bonding: The indazole N-H group is a strong hydrogen bond donor, and the pyrazole-type nitrogen is a good acceptor. This is likely to lead to the formation of strong N-H---N hydrogen bonds, which could result in the formation of chains or cyclic motifs of molecules.

-

Halogen Bonding: Both bromine and iodine atoms can act as halogen bond donors. The iodine atom, being more polarizable, is expected to form stronger halogen bonds than bromine. Potential halogen bond acceptors in the structure include the nitrogen atoms of neighboring molecules. N---I and N---Br interactions are highly probable.

-

Halogen---Halogen Interactions: Type II halogen-halogen interactions (Br---I) are also possible, where the electrophilic region of one halogen atom interacts with the nucleophilic equatorial region of another.[4]

-

π-π Stacking: The aromatic indazole rings are likely to engage in π-π stacking interactions, further stabilizing the crystal lattice.

Anticipated Crystal Packing

The interplay of these directional interactions will likely lead to a densely packed and highly ordered crystalline structure. The specific arrangement will depend on the relative strengths of the hydrogen and halogen bonds and the steric demands of the substituents. It is plausible that the strong N-H---N hydrogen bonds will form a primary structural motif, which is then further organized by the weaker but highly directional halogen bonds and π-stacking interactions.

Conclusion: A Path Forward for Structural Elucidation

This technical guide has provided a comprehensive and scientifically rigorous framework for the synthesis, crystallization, and crystal structure determination of this compound. While a definitive experimental structure remains to be reported, the proposed methodologies and predictive analysis of its solid-state behavior offer a clear and actionable path for researchers in the field. The elucidation of this crystal structure will undoubtedly provide valuable insights into the interplay of non-covalent interactions in halogenated heterocyclic systems, with significant implications for the design of new pharmaceuticals and functional materials.

References

-

Cambridge Crystallographic Data Centre (CCDC). (n.d.). The Cambridge Structural Database (CSD). Retrieved from [Link]

-

Desiraju, G. R. (2014). Halogen Bonds in Crystal Engineering: Like Hydrogen Bonds yet Different. Accounts of Chemical Research, 47(8), 2543–2554. [Link]

-

chemeurope.com. (n.d.). Cambridge Crystallographic Data Centre. Retrieved from [Link]

-

StudySmarter. (n.d.). CCDC – The Cambridge Crystallographic Data Centre. Retrieved from [Link]

-

SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]

-

Metrangolo, P., Resnati, G., & Pilati, T. (2014). Halogen bonds in crystal engineering: like hydrogen bonds yet different. PubMed, 25137497. [Link]

-

Universitat Politècnica de Catalunya. (n.d.). crystallization of small molecules. Retrieved from [Link]

-

Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2055-2073. [Link]

-

Chemistry World. (n.d.). CCDC. Retrieved from [Link]

-

NPTEL-NOC IITM. (2021, February 3). X-ray Crystallography: Data collection and processing [Video]. YouTube. [Link]

-

Giacovazzo, C. (2014). Solution and Refinement of Crystal Structures. Fundamentals of Crystallography, 345-454. [Link]

-

Brammer, L. (2010). Halogen bonding in crystal engineering. Acta Crystallographica Section A: Foundations of Crystallography, 66(s1), s103-s104. [Link]

-

The Cambridge Crystallographic Data Centre (CCDC). (2024, March 26). The Cambridge Crystallographic Data Centre (CCDC) - advancing structural science collaboratively [Video]. YouTube. [Link]

-

Mathematical Crystallography Class Notes. (n.d.). Crystal Structure Determination & Refinement. Retrieved from [Link]

-

Stanford Synchrotron Radiation Lightsource. (2024, November 5). User Guide - Data Collection and Processing. Retrieved from [Link]

-

Aakeröy, C. B., & Wijethunga, T. K. (2015). Halogen bonds in some dihalogenated phenols: applications to crystal engineering. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 71(Pt 3), 305–313. [Link]

-

Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta crystallographica. Section E, Crystallographic communications, 72(Pt 12), 1731–1739. [Link]

-

Cockcroft, J. K. (n.d.). Introduction. Retrieved from [Link]

-

Resnati, G., Scilabra, P., & Terraneo, G. (2018). Halogen Bonding in Crystal Engineering. SciSpace. [Link]

-

Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. ePrints Soton. [Link]

-

Apex3. (2020, January 26). Crystal Structure Solution and Refinement in Apex3 [Video]. YouTube. [Link]

-

SERC (Carleton). (2018, June 15). Single Crystal Structure Refinement (SREF). Retrieved from [Link]

-

Holton, J. M. (2016). X-ray data processing. The FEBS journal, 283(15), 2739–2751. [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

-

The Biochemist. (2021, May 28). A beginner's guide to X-ray data processing. Retrieved from [Link]

- Google Patents. (n.d.). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.

- Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

-

Asad, N., Lyons, M., Rodrigues, S. M. M., Burns, J., Roper, T., Laidlaw, G., ... & Jin, L. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. [Link]

-

Silva, R. A. L., da Silva Filho, D. A., Moberg, M. E., Pappenfus, T. M., & Janzen, D. E. (2021). Halogen Interactions in Halogenated Oxindoles: Crystallographic and Computational Investigations of Intermolecular Interactions. Molecules (Basel, Switzerland), 26(18), 5487. [Link]

-

Zhang, Y., Wang, Y., Li, Y., Wang, Y., Zhang, Y., & Li, J. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15675–15687. [Link]

-

Zolotarev, A. A., & Abramov, P. A. (2020). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Crystals, 10(11), 1032. [Link]

-

Spackman, M. A., & Jayatilaka, D. (2017). Intermolecular interactions in molecular crystals: what's in a name?. Faraday discussions, 203, 317–333. [Link]

-

Auffinger, P., Hays, F. A., Westhof, E., & Ho, P. S. (2004). Halogen bonds in biological molecules. Proceedings of the National Academy of Sciences of the United States of America, 101(48), 16789–16794. [Link]

-

Nwachukwu, J. C., Janzen, D. E., & Pappenfus, T. M. (2018). Crystal structure, Hirshfeld surface and intermolecular interaction energy analysis of the halogen-bonded 1:1 cocrystal 1-bromo-3,5-dinitrobenzene–N,N-dimethylpyridin-4-amine. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 11), 1675–1680. [Link]

Sources

- 1. fiveable.me [fiveable.me]

- 2. researchgate.net [researchgate.net]

- 3. m.youtube.com [m.youtube.com]

- 4. Halogen bonds in crystal engineering: like hydrogen bonds yet different - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 7. portlandpress.com [portlandpress.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Introduction [pd.chem.ucl.ac.uk]

- 10. Cambridge Crystallographic Data Centre - Wikipedia [en.wikipedia.org]

- 11. Cambridge_Crystallographic_Data_Centre [chemeurope.com]

- 12. pubs.acs.org [pubs.acs.org]

The Emerging Potential of 4-Bromo-7-iodo-1H-indazole Derivatives in Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2] Its unique structure allows for diverse interactions with various biological targets, leading to a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] This technical guide delves into the specific potential of 4-bromo-7-iodo-1H-indazole derivatives, a class of compounds that, while not extensively studied, holds significant promise for the development of novel therapeutics. By examining the established roles of the indazole core and the strategic placement of bromine and iodine substituents, we can project the likely biological activities and guide future research in this area. This document will serve as a comprehensive resource, outlining the synthetic rationale, potential mechanisms of action, and experimental workflows for investigating this promising class of molecules.

The Indazole Scaffold: A Foundation of Versatile Bioactivity

Indazoles are bicyclic heterocyclic compounds that have garnered substantial attention in drug discovery. Their structural resemblance to endogenous purines allows them to interact with a wide array of biological targets, particularly protein kinases.[4] This has led to the successful development of several FDA-approved drugs containing the indazole moiety. The inherent stability of the 1H-indazole tautomer makes it a reliable and predictable core for designing new bioactive agents.[2] The diverse biological activities attributed to indazole derivatives underscore their importance as a foundational structure in medicinal chemistry.[1][2]

Strategic Halogenation: The Role of Bromine and Iodine in Modulating Activity

The introduction of halogens is a well-established strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of a lead compound. The specific placement of bromine at the C4 position and iodine at the C7 position of the indazole ring in this compound is a deliberate design choice aimed at enhancing its therapeutic potential.

Bromine at the C4 Position: The presence of a bromine atom at the C4 position has been associated with potent antibacterial activity. A study on novel 4-bromo-1H-indazole derivatives revealed their ability to inhibit the filamentous temperature-sensitive protein Z (FtsZ), a crucial protein in bacterial cell division.[5] This suggests that the 4-bromo-indazole scaffold could be a promising starting point for the development of new antibiotics, particularly against resistant bacterial strains.[5]

Iodine at the C7 Position: The carbon-iodine bond is weaker than the carbon-bromine bond, making the iodine atom at the C7 position a versatile synthetic handle.[6] This allows for the facile introduction of various functional groups through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.[6] This differential reactivity between the C-I and C-Br bonds is a key feature for the further diversification of the this compound scaffold.[6]

Projected Biological Activities of this compound Derivatives

While direct experimental data on the biological activities of this compound is limited, we can infer its potential based on the known activities of related compounds and the principles of medicinal chemistry.

Anticancer Potential: Targeting Protein Kinases

The indazole core is a well-known kinase hinge-binder.[4] The nitrogen atoms of the indazole ring can form crucial hydrogen bonds with the hinge region of the kinase active site. The strategic placement of bulky halogen atoms like bromine and iodine can enhance binding affinity and selectivity for specific kinases. The anticancer activity of numerous indazole derivatives has been well-documented, with several compounds progressing to clinical trials.[7][8] Given this precedent, it is highly probable that derivatives of this compound will exhibit anticancer properties, likely through the inhibition of protein kinases involved in cell proliferation and survival.

Below is a diagram illustrating the general mechanism of kinase inhibition by indazole derivatives.

Caption: Competitive binding of an indazole derivative to the kinase hinge region, preventing ATP binding and subsequent substrate phosphorylation.

Antibacterial Activity: Targeting FtsZ

As previously mentioned, 4-bromo-1H-indazole derivatives have shown promise as inhibitors of the bacterial cell division protein FtsZ.[5] This provides a strong rationale for investigating the antibacterial properties of this compound and its derivatives. The addition of the iodine at the C7 position offers an opportunity to further modify the scaffold and potentially enhance its potency and spectrum of activity against various bacterial pathogens.

The workflow for screening antibacterial activity is outlined below:

Caption: A stepwise workflow for the evaluation of the antibacterial potential of this compound derivatives.

Experimental Protocols

Synthesis of this compound

Protocol for Iodination of a Bromo-Indazole (Adapted from a similar synthesis of 6-bromo-3-iodo-1H-indazole): [7]

-

Dissolve 4-bromo-1H-indazole in a suitable solvent such as N,N-dimethylformamide (DMF).

-

Add a base, for example, potassium hydroxide (KOH), to the solution.

-

Slowly add a solution of iodine (I₂) in DMF to the reaction mixture.

-

Stir the reaction at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove excess iodine.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired this compound.

Note: This is a generalized protocol and would require optimization for the specific substrate.

In Vitro Kinase Inhibition Assay

To evaluate the potential of this compound derivatives as kinase inhibitors, a standard in vitro kinase assay can be employed.

General Protocol for a Kinase Glo® Assay:

-

Prepare a reaction buffer containing the kinase of interest, its specific substrate, and ATP.

-

Add varying concentrations of the test compound (derivatives of this compound) to the reaction mixture in a 96-well plate.

-

Include appropriate controls (no inhibitor and a known inhibitor).

-

Incubate the plate at the optimal temperature for the kinase reaction for a specified period.

-

Stop the reaction and add the Kinase-Glo® reagent, which measures the amount of remaining ATP.

-

Measure the luminescence using a plate reader.

-

Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Antibacterial Susceptibility Testing

The antibacterial activity of the synthesized compounds can be determined using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).

Protocol for MIC Determination:

-

Prepare a serial dilution of the test compounds in a 96-well microtiter plate with a suitable broth medium.

-

Inoculate each well with a standardized suspension of the target bacterium.

-

Include positive (bacteria with no compound) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.

Data Presentation

The following table provides a hypothetical framework for summarizing the biological data that would be generated from the experimental protocols described above.

| Compound ID | Structure | Target Kinase IC₅₀ (µM) | Bacterial Strain MIC (µg/mL) |

| Parent Scaffold | This compound | Data Not Available | Data Not Available |

| Derivative 1 | [Structure of Derivative 1] | [IC₅₀ Value] | [MIC Value] |

| Derivative 2 | [Structure of Derivative 2] | [IC₅₀ Value] | [MIC Value] |

| Reference Drug | [Structure of Reference Drug] | [Known IC₅₀ Value] | [Known MIC Value] |

Future Directions and Conclusion

The this compound scaffold represents a promising, yet underexplored, area for drug discovery. The strategic placement of two different halogens provides both a foundation for potent biological activity and a versatile platform for synthetic diversification. Based on the established pharmacology of the indazole core and the known effects of halogenation, it is reasonable to hypothesize that derivatives of this scaffold will exhibit significant anticancer and antibacterial properties.

References

- Khan, I., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(1), 25-53.

- Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(10), 2652.

- Wang, Y., et al. (2015). Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors. Archiv der Pharmazie, 348(4), 269-278.

- Phan, T. P. T., et al. (2023). Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents. Bioorganic & Medicinal Chemistry, 90, 117377.

- Li, X., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(27), 16429-16440.

-

RSC Publishing. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved from [Link]

-

ResearchGate. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

-

ACS Publications. (2011). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Retrieved from [Link]

- Chojnacka, E., et al. (2024). Synthesis and evaluation of anticancer activity of new 4,5,6,7-tetrabromo-1H-benzimidazole derivatives. Bioorganic Chemistry, 153, 107880.

- Sławiński, J., et al. (2023). Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells. International Journal of Molecular Sciences, 24(21), 15891.

- Hariyanti, et al. (2021). Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Journal of Applied Pharmaceutical Science, 11(7), 108-115.

- Manna, F., et al. (2019). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 24(23), 4239.

- Ye, N., et al. (2011). Design, synthesis and insight into the structure-activity relationship of 1,3-disubstituted indazoles as novel HIF-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(21), 6297-6300.

- Wang, Y., et al. (2023).

- González-Sánchez, I., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 22(11), 1873.

- Zięba, A., et al. (2022). Antitumor activity of the protein kinase inhibitor 1-(β-D-2'-deoxyribofuranosyl)-4,5,6,7-tetrabromo- 1H-benzimidazole in breast cancer cell lines. BMC Cancer, 22(1), 1069.

- El-Damasy, A. K., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date.

- Wang, Z., et al. (2021). Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury. European Journal of Medicinal Chemistry, 213, 113166.

- Kumar, A., et al. (2023).

- Abdel-Wahab, B. F., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Pharmaceuticals, 16(9), 1289.

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | 1449008-23-4 | Benchchem [benchchem.com]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

Reactivity profile of 4-Bromo-7-iodo-1H-indazole

An In-Depth Technical Guide to the Reactivity Profile of 4-Bromo-7-iodo-1H-indazole

Abstract

The 1H-indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The strategic di-halogenation, specifically as seen in this compound, presents a molecule primed for intricate and selective functionalization. This guide provides a comprehensive analysis of the reactivity profile of this scaffold, focusing on the principles of chemoselective palladium-catalyzed cross-coupling reactions. We will explore the causality behind experimental choices for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals. The orthogonal reactivity of the C-I and C-Br bonds allows for a stepwise and controlled diversification, making this compound an exceptionally valuable building block in the synthesis of complex, unsymmetrically substituted derivatives for structure-activity relationship (SAR) studies.[3]

The Foundation: Understanding Differential Reactivity

The synthetic utility of this compound is anchored in the differential reactivity of its two carbon-halogen bonds.[3] In the context of palladium-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bond at the C7 position is significantly more reactive than the carbon-bromine (C-Br) bond at the C4 position.[3]

This chemoselectivity is governed by the principles of oxidative addition, the rate-determining step in many cross-coupling catalytic cycles. The C-I bond has a lower bond dissociation energy compared to the C-Br bond. Consequently, it undergoes oxidative addition to a low-valent palladium(0) catalyst at a much faster rate and under milder conditions (e.g., lower temperatures).[3][4] This inherent reactivity difference is the key to a powerful synthetic strategy:

-

Selective C7 Functionalization: The C7-iodo position can be selectively targeted with a cross-coupling reaction, leaving the C4-bromo position untouched.[3]

-

Sequential C4 Functionalization: The resulting 4-bromo-7-substituted-1H-indazole can then undergo a second, distinct cross-coupling reaction at the less reactive C4 position, often requiring more forcing conditions (e.g., higher temperatures, different ligand/catalyst systems).[3]

This orthogonal, stepwise approach enables the controlled and predictable synthesis of diverse di-substituted indazoles, a critical capability for building compound libraries for drug discovery.

Caption: Oxidative addition selectively occurs at the more labile C-I bond.

Palladium-Catalyzed Cross-Coupling: The Synthetic Workhorse

Transition-metal-catalyzed cross-coupling reactions are indispensable tools for forging new carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds.[5] For the this compound scaffold, three such reactions are of paramount importance.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is one of the most versatile and widely used methods for creating C(sp²)–C(sp²) bonds by coupling an organohalide with an organoboron compound, typically a boronic acid or ester.[6][7][8] Its popularity stems from mild reaction conditions, broad substrate scope, and the commercial availability of a vast array of boronic acids.[6]

Mechanistic Insight: The reaction is initiated by the oxidative addition of the aryl halide to the Pd(0) catalyst. A crucial subsequent step is transmetalation, where the organic group from the boron atom is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[4][8] Reductive elimination then yields the desired biaryl product and regenerates the Pd(0) catalyst.

Caption: Sequential Suzuki-Miyaura coupling workflow.

Experimental Protocol: Selective Suzuki Coupling at the C7-Position

-

Reaction Setup: To a flame-dried Schlenk tube, add this compound (1.0 equiv.), the desired aryl boronic acid (1.2-1.5 equiv.), and a suitable base such as potassium carbonate (K₂CO₃, 2.0-3.0 equiv.).[7][9]

-

Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

-

Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).

-

Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).[9]

-

Reaction: Place the sealed tube in a preheated oil bath at 80-90 °C and stir for 4-12 hours, monitoring progress by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for forming a C-C bond between a terminal alkyne and an aryl or vinyl halide.[10][11] This reaction is unique in its typical use of a dual-catalyst system: a palladium complex and a copper(I) co-catalyst (e.g., CuI).[10] The resulting alkynyl-substituted indazoles are valuable intermediates, serving as handles for further transformations like cycloadditions or as key structural elements in conjugated materials.[11]

Mechanistic Insight: The reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide is followed by transmetalation. The key transmetalating species is a copper(I) acetylide, formed in the copper cycle by the reaction of the terminal alkyne with the Cu(I) salt in the presence of an amine base.[11] Reductive elimination from the palladium center furnishes the product.

Experimental Protocol: Selective Sonogashira Coupling at the C7-Position

-

Reaction Setup: To a dry Schlenk tube, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-4 mol%), and the copper(I) co-catalyst (e.g., CuI, 4-8 mol%).

-

Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., Argon).

-

Reagent Addition: Add a degassed anhydrous solvent such as THF or DMF, followed by an amine base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv.). Finally, add the terminal alkyne (1.1-1.3 equiv.) via syringe.

-

Reaction: Stir the mixture at a temperature ranging from room temperature to 60 °C. The reaction is typically rapid and can be monitored by TLC.

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the residue by flash column chromatography on silica gel to yield the 4-bromo-7-alkynyl-1H-indazole.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds by reacting an aryl halide with an amine.[12][13] This transformation has revolutionized the synthesis of arylamines, which are prevalent motifs in pharmaceuticals.[14] For this reaction, the choice of a bulky, electron-rich phosphine ligand is critical for achieving high efficiency.[13][14]

Mechanistic Insight: The catalytic cycle mirrors other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation by a strong base (to form a palladium amido complex), and finally, reductive elimination to form the C-N bond.[12] The bulky ligands facilitate the reductive elimination step and prevent catalyst decomposition.

Experimental Protocol: Selective Buchwald-Hartwig Amination at the C7-Position

-

Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃), a suitable bulky phosphine ligand (e.g., Xantphos, RuPhos), and a strong base (e.g., sodium tert-butoxide or cesium carbonate) to a dry Schlenk tube.[14]

-

Reagent Addition: Add this compound (1.0 equiv.) and the desired primary or secondary amine (1.1-1.5 equiv.).

-

Solvent Addition: Add a dry, degassed solvent such as toluene or dioxane.

-

Reaction: Seal the tube and heat the reaction mixture with vigorous stirring at a temperature typically between 80-110 °C for 4-24 hours.[14] Monitor by LC-MS.

-

Work-up: After cooling, quench the reaction carefully with water or saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via column chromatography.

Data Summary: Reaction Conditions

The successful sequential functionalization of this compound hinges on the careful selection of reaction parameters to control the chemoselectivity.

| Position | Reaction | Typical Catalyst / Ligand | Typical Base | Typical Solvent(s) | Temperature (°C) |

| C7 (Iodo) | Suzuki-Miyaura | Pd(dppf)Cl₂, Pd(PPh₃)₄ | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, DME | 70 - 90 |

| C7 (Iodo) | Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, i-Pr₂NH | THF, DMF | 25 - 60 |

| C7 (Iodo) | Buchwald-Hartwig | Pd₂(dba)₃ / Xantphos | NaOtBu, Cs₂CO₃ | Toluene, Dioxane | 80 - 110 |

| C4 (Bromo) | Suzuki-Miyaura | Pd(dppf)Cl₂, Pd(OAc)₂ / SPhos | K₃PO₄, Cs₂CO₃ | Dioxane/H₂O, Toluene | 90 - 120 |

| C4 (Bromo) | Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, i-Pr₂NH | DMF, Dioxane | 60 - 100 |

| C4 (Bromo) | Buchwald-Hartwig | Pd₂(dba)₃ / RuPhos, BrettPhos | K₃PO₄, LiHMDS | Toluene, Dioxane | 100 - 120 |

Note: Conditions are generalized and may require optimization for specific substrates.

Overall Synthetic Strategy

The differential reactivity enables a divergent synthetic approach from a single starting material, allowing for the creation of a matrix of compounds with diverse substitutions at the C4 and C7 positions. This is a highly efficient strategy in lead optimization campaigns.

Caption: Divergent synthesis strategy from this compound.

Conclusion

This compound is a masterful example of strategic molecular design for chemical synthesis. The pronounced difference in reactivity between the C7-I and C4-Br bonds provides a reliable and controllable handle for sequential, orthogonal functionalization. By leveraging well-established palladium-catalyzed cross-coupling methodologies—namely the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions—researchers can access a vast chemical space of unsymmetrically di-substituted indazoles from a single, common intermediate. This capability is not merely a synthetic convenience; it is a critical accelerator for drug discovery programs, enabling the rapid and efficient exploration of structure-activity relationships to develop novel therapeutics. This guide has outlined the core principles, validated protocols, and strategic workflows that empower scientists to fully exploit the synthetic potential of this versatile scaffold.

References

- BenchChem. (2025). Advanced Functionalization and Derivatization Strategies of the 4 Bromo 7 Iodo 1h Indazole Scaffold. Retrieved from researchgate.net, samipubco.compnrjournal.com, jocpr.com, rsc.org.

- BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole.

- BenchChem. (2025). A Comparative Guide to the Reactivity of Iodo-indazoles in Cross-Coupling Reactions.

- Boujdi, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances.

- BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 4-Iodo-3-methyl-1H-indazole.

- Wikipedia. (2024). Buchwald–Hartwig amination.

- BenchChem. (2025). Comparing reactivity of 4-Iodo-3-methyl-1H-indazole with other iodoindazoles.

- BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling Conditions for 4-Iodo-3-methyl-1H-indazole.

- National Center for Biotechnology Information. (n.d.). 1H-Imidazole, 4-bromo-. PubChem Compound Database.

- A2B Chem. (n.d.). This compound.

- CheMondis. (2025). Top this compound.

- Li, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances.

- Boujdi, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Publishing.

- Amaro, J., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules.

- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.

- BenchChem. (2025). Applications of 4-iodo-1H-imidazole in Medicinal Chemistry: Application Notes and Protocols.

- ResearchGate. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines.

- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.

- Google Patents. (n.d.). CN106674121A - Preparation method of 4-halogen-1H-imidazole.

- Aslam, M., et al. (2022). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Future Journal of Pharmaceutical Sciences.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- Klapars, A., et al. (2001). The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles. Journal of the American Chemical Society.

- Organic Chemistry Frontiers (RSC Publishing). (n.d.). Domino Sonogashira coupling/metal carbene-involved annulation enabled by Pd/Cu relay catalysis: rapid assembly of indazole-containing biheteroaryls.

- Bacsa, I., et al. (2021). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.

- Flow Chemistry. (n.d.). Sonogashira Coupling.

- ACS Omega. (n.d.). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination.

- Molecules. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.

- BenchChem. (2025). Application Notes and Protocols: Sonogashira Cross-Coupling of 4-Bromo-2,1,3-Benzothiadiazole Derivatives.

- ResearchGate. (n.d.). Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-.

- ResearchGate. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles.

- ResearchGate. (2023). How can synthesis 4-bromo indole and 4-methyl indole?.

- ChemRxiv. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir.

- MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.

- National Center for Biotechnology Information. (n.d.). 4-bromo-1H-indazole. PubChem Compound Database.

- BLD Pharm. (n.d.). 186407-74-9|4-Bromo-1H-indazole|BLD Pharm.

Sources

- 1. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 1449008-23-4 | Benchchem [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sonogashira Coupling [organic-chemistry.org]

- 11. benchchem.com [benchchem.com]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the Solubility of 4-Bromo-7-iodo-1H-indazole in Common Solvents

This guide provides an in-depth exploration of the solubility characteristics of 4-bromo-7-iodo-1H-indazole, a heterocyclic compound of interest in medicinal chemistry and drug development. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document offers a three-pronged approach for the modern researcher: a theoretical framework for solubility prediction, detailed experimental protocols for empirical determination, and a discussion on the practical implications of the findings.

Theoretical Solubility Profile of this compound

The solubility of a compound is fundamentally governed by the principle of "like dissolves like," which posits that substances with similar polarities are more likely to be miscible.[1][2][3][4][5] The molecular structure of this compound provides key insights into its expected solubility behavior.

Molecular Structure Analysis:

This compound possesses a fused bicyclic aromatic system, which is inherently nonpolar. The presence of two halogen substituents, bromine and iodine, further contributes to the lipophilic character of the molecule due to their size and relatively low electronegativity. However, the indazole core also contains a pyrrole-like nitrogen atom with a lone pair of electrons and an N-H group.

The N-H group is capable of acting as a hydrogen bond donor, while the pyridine-type nitrogen can act as a hydrogen bond acceptor.[6][7][8][9] These features introduce a degree of polarity to the molecule. The interplay between the large nonpolar surface area and the polar, hydrogen-bonding capable indazole core will dictate its solubility in various solvents.

Predicted Solubility:

-

Nonpolar Solvents (e.g., Hexane, Toluene): Due to the significant nonpolar character of the dibrominated aromatic system, this compound is expected to exhibit moderate to good solubility in nonpolar solvents.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents can engage in dipole-dipole interactions. Given the polar nature of the indazole ring, the compound is likely to be reasonably soluble in these solvents.

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The ability of the N-H group to donate a hydrogen bond and the nitrogen lone pair to accept a hydrogen bond suggests that some solubility in polar protic solvents is possible.[6][8][10] However, the large, hydrophobic bromo- and iodo-substituted benzene ring will likely limit its aqueous solubility significantly. Solubility is expected to be higher in alcohols like ethanol and methanol compared to water, as the alkyl chains of the alcohols can interact more favorably with the nonpolar regions of the molecule.

The following diagram illustrates the key structural features of this compound that influence its solubility.

Caption: Key molecular features of this compound influencing solubility.

Experimental Determination of Solubility

To obtain precise quantitative data, experimental determination of solubility is essential. The following section outlines robust and validated protocols for this purpose.

The Equilibrium Solubility (Shake-Flask) Method

This method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[11][12][13][14] It involves saturating a solvent with the solute and then quantifying the concentration of the dissolved compound.

Protocol:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.[12][15]

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Carefully separate the saturated supernatant from the solid phase by centrifugation and filtration through a syringe filter (e.g., 0.22 µm PTFE).

-

Quantification: Analyze the concentration of this compound in the clear filtrate using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[12][15][16][17][18][19]

-

Calculation: The solubility is reported as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

The following workflow diagram illustrates the Shake-Flask method.

Caption: Workflow for the Equilibrium Solubility (Shake-Flask) Method.

Solvent Addition Method for Rapid Screening

For a more rapid assessment, the solvent addition method can be employed.[20][21][22] This technique involves titrating a suspension of the compound with a solvent until complete dissolution is observed.

Protocol:

-

Initial Suspension: Place a known mass of this compound into a vial.

-

Solvent Titration: Gradually add a known solvent to the vial with continuous stirring.

-

Endpoint Determination: The endpoint is reached when the last solid particle dissolves, resulting in a clear solution. This "clear point" is determined visually or with the aid of a turbidity sensor.

-